Hpk1-IN-4

Beschreibung

BenchChem offers high-quality Hpk1-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hpk1-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

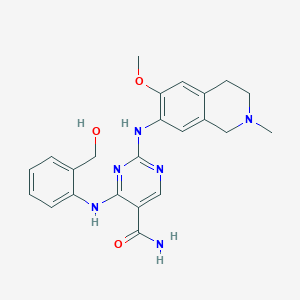

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(hydroxymethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O3/c1-29-8-7-14-10-20(32-2)19(9-16(14)12-29)27-23-25-11-17(21(24)31)22(28-23)26-18-6-4-3-5-15(18)13-30/h3-6,9-11,30H,7-8,12-13H2,1-2H3,(H2,24,31)(H2,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZFLUIBCNIAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4CO)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hpk1-IN-4: A Deep Dive into its Mechanism of Action in T-Cells

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Hpk1-IN-4, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), within T-lymphocytes. We will explore the core signaling pathways affected, present quantitative data from relevant studies, detail experimental methodologies, and visualize complex interactions through signaling pathway diagrams.

Introduction: HPK1 as a Negative Regulator in T-Cell Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. In T-lymphocytes, HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and initiates a negative feedback loop that attenuates T-cell activation, thereby dampening the immune response. This intrinsic braking mechanism makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity. Pharmacological inhibition of HPK1 has been shown to reinvigorate T-cell responses, making it a promising strategy in cancer immunotherapy.

Core Mechanism of Action of Hpk1-IN-4

Hpk1-IN-4 is a highly potent, ATP-competitive inhibitor of HPK1 with an IC50 of 0.061 nM. Its mechanism of action centers on preventing the downstream signaling cascade initiated by HPK1 following T-cell activation.

Upon TCR stimulation, HPK1 is recruited to the signaling complex and activated. The primary substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a critical adaptor protein. HPK1 phosphorylates SLP-76 at the Serine 376 residue. This phosphorylation event creates a binding site for the 14-3-3 family of proteins, which in turn leads to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 effectively dismantles the TCR signaling complex, leading to the attenuation of downstream pathways.

Hpk1-IN-4, by inhibiting the kinase activity of HPK1, directly prevents the phosphorylation of SLP-76. This blockade of SLP-76 phosphorylation is the linchpin of Hpk1-IN-4's activity. By preventing SLP-76 degradation, the inhibitor ensures the stability of the TCR signaling complex, leading to a more robust and sustained T-cell response.

The consequences of this action are multifaceted:

-

Enhanced T-Cell Activation: T-cells treated with HPK1 inhibitors show increased expression of activation markers such as CD69 and CD25.

-

Increased Cytokine Production: Inhibition of HPK1 leads to a significant increase in the secretion of key pro-inflammatory and anti-tumor cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).

-

Augmented T-Cell Proliferation and Cytotoxicity: By sustaining TCR signaling, HPK1 inhibitors promote the proliferation of both CD4+ and CD8+ T-cells and enhance the tumor-killing capacity of cytotoxic T-lymphocytes.

-

Restoration of Downstream Signaling: HPK1 inhibition results in elevated and sustained activation of downstream signaling pathways, including the Erk/MAPK and NF-κB pathways, and restores AP-1 signaling.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of HPK1 inhibition in T-cells.

| Inhibitor | Target | IC50 | Cell Type | Key Findings | Reference |

| Hpk1-IN-4 (comp 22) | HPK1 | 0.061 nM | - | Potent HPK1 inhibitor. | |

| KHK-6 | HPK1 | 20 nM | Human T-cells | Inhibited pSLP-76 (Ser376); enhanced cytokine production and T-cell mediated killing. | |

| Compound 1 | HPK1 | 55 nM (pSLP76 IC50) | Human T-cells | Inverse correlation between pSLP76 inhibition and IL-2/IFN-γ increase; prevented T-cell exhaustion. | |

| PF-07265028 | HPK1 | - | Primary human T-cells | Dose-dependent inhibition of pSLP76 and increased proliferation. |

| Experimental Condition | Measured Parameter | Fold Change/Effect | Cell Type | Reference |

| HPK1 Knockout | IL-2 Production | Increased | Jurkat cells | |

| HPK1 Knockout | IFN-γ Secretion | Enhanced (especially with pembrolizumab) | Primary human T-cells | |

| HPK1 Inhibition (Compound 1, >0.1 µM) | T-cell Exhaustion | Prevention | Human T-cells | |

| HPK1 Inhibition (PF-07265028) | CD8+ T-cell increase in tumors | Two-fold | Syngeneic mouse models | |

| HPK1 Inhibition | IL-2, IFN-γ, TNF-α Secretion | Dose-dependently increased | Human T-cells |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of HPK1 inhibitors.

In Vitro HPK1 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on HPK1 kinase activity.

Methodology:

-

Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a synthetic peptide or a protein like myelin basic protein) and ATP in a kinase buffer.

-

The compound of interest (e.g., Hpk1-IN-4) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (³²P-ATP) incorporation followed by autoradiography, or by using phospho-specific antibodies in an ELISA or Western blot format.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

Western Blot for Phospho-SLP-76

Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation in T-cells.

Methodology:

-

Human primary T-cells or a T-cell line (e.g., Jurkat) are pre-incubated with the HPK1 inhibitor at various concentrations for a specified time (e.g., 1-2 hours).

-

T-cells are then stimulated to activate the TCR pathway, typically using anti-CD3 and anti-CD28 antibodies for 5-15 minutes.

-

Following stimulation, the cells are immediately lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of

The Role of HPK1 Inhibition in Immuno-Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation. Predominantly expressed in hematopoietic lineages, HPK1 acts as an intracellular checkpoint, dampening T-cell and B-cell receptor signaling pathways. In the context of oncology, this kinase represents a promising therapeutic target. Inhibition of HPK1 has been shown to enhance anti-tumor immunity by promoting T-cell activation, proliferation, and cytokine secretion. This technical guide provides an in-depth overview of the function of HPK1 inhibitors in immuno-oncology, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their characterization. Due to the limited public availability of data for the specific compound "Hpk1-IN-4," this guide will utilize data from other well-characterized HPK1 inhibitors to illustrate the principles and potential of targeting this pathway.

Introduction to HPK1 in Immuno-Oncology

HPK1 is a serine/threonine kinase that plays a pivotal role in attenuating the signaling cascade initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, effectively terminating the TCR signal and limiting T-cell activation, proliferation, and cytokine production.[5]

In the tumor microenvironment, cancer cells can exploit this natural regulatory mechanism to evade immune surveillance.[1] By dampening T-cell activity, HPK1 contributes to an immunosuppressive milieu.[1] Therefore, the development of small molecule inhibitors targeting HPK1 is a compelling strategy in immuno-oncology, aiming to unleash the full potential of the host's immune system against malignant cells.[1][3][6] Preclinical studies with both genetic knockout models and pharmacological inhibitors have demonstrated that blocking HPK1 activity can enhance anti-tumor immunity and synergize with existing immunotherapies, such as checkpoint inhibitors.[4][7][8]

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors are designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream substrates.[1] The primary mechanism involves the inhibition of SLP-76 phosphorylation at Serine 376.[4] By preventing this phosphorylation, HPK1 inhibitors stabilize the TCR signaling complex, leading to sustained downstream signaling.

The key molecular consequences of HPK1 inhibition include:

-

Enhanced T-Cell Activation and Proliferation: By preventing the degradation of SLP-76, HPK1 inhibitors promote a more robust and sustained T-cell activation signal, leading to increased proliferation of T-cells.[1]

-

Increased Cytokine Production: Inhibition of HPK1 results in elevated secretion of pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective anti-tumor immune response.[4][9]

-

Synergy with Checkpoint Inhibitors: Preclinical data suggests that HPK1 inhibitors can enhance the efficacy of anti-PD-1/PD-L1 antibodies.[4][10] HPK1 inhibition may counteract T-cell exhaustion and create a more inflamed tumor microenvironment, making tumors more susceptible to checkpoint blockade.

Signaling Pathway Diagram

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Quantitative Data for Exemplary HPK1 Inhibitors

While specific data for Hpk1-IN-4 is not publicly available, the following tables summarize the in vitro and in vivo activity of other representative HPK1 inhibitors to provide a quantitative context for the therapeutic potential of this drug class.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

| Compound Name | HPK1 Kinase IC50 (nM) | Cellular pSLP-76 Inhibition IC50 (nM) | IL-2 Production EC50 (nM) | Reference(s) |

| Compound K | 2.6 | - | - | [11] |

| GRC 54276 | <1 | Strong Inhibition | Induction of IL-2 & IFN-γ | [9] |

| Diaminopyrimidine Carboxamide 22 | 0.061 | - | 226 (hPBMCs) | [5] |

| Unnamed Insilico Medicine Cpd | 10.4 | 50% inhibition at 100 mg/kg (ex vivo) | - | [8] |

| NMBS-1 | - | Enhanced IL-2 production | Enhanced IL-2 production | [11] |

Note: "-" indicates data not available in the cited sources.

Table 2: In Vivo Anti-Tumor Efficacy of Selected HPK1 Inhibitors

| Compound Name | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Benefit with Anti-PD-1/CTLA4 | Reference(s) |

| GRC 54276 | CT26 | Oral | Strong TGI as single agent | Enhanced TGI | [9] |

| Unnamed Insilico Medicine Cpd | CT26 | 30 mg/kg p.o. BID | 42% | 95% TGI with anti-PD-1 | [8] |

| NMBS-1 | Syngeneic model | Oral | Significant TGI as monotherapy | Enhanced TGI with anti-CTLA4 | [11] |

| Generic HPK1 inhibitors | MC38, CT26, MBT-2 | - | Tumor growth inhibition | Enhanced TGI with anti-PD-L1 | [4] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of HPK1 inhibitors.

HPK1 Kinase Assay (Biochemical)

This protocol describes a common method to determine the direct inhibitory activity of a compound on the HPK1 enzyme.

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) or ADP-Glo™ kinase assay is used to measure the phosphorylation of a substrate peptide by recombinant HPK1.

-

Materials:

-

Recombinant human HPK1 enzyme

-

Fluorescently labeled or biotinylated peptide substrate (e.g., derived from SLP-76)

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)

-

Test compound (e.g., Hpk1-IN-4) serially diluted in DMSO

-

Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and tracer, or ADP-Glo™ reagents)

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant HPK1 enzyme, and the peptide substrate in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes).

-

Stop the reaction by adding a quench solution (e.g., EDTA).

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Read the plate on a suitable microplate reader (e.g., measuring FRET signal or luminescence).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of the direct downstream target of HPK1 in a cellular context.

-

Principle: Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) are stimulated to activate the TCR pathway, and the level of pSLP-76 (Ser376) is measured by flow cytometry or ELISA.

-

Materials:

-

Human PBMCs isolated from healthy donors or Jurkat T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TCR stimulants (e.g., anti-CD3/anti-CD28 antibodies or beads)

-

Test compound

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

-

Flow cytometer or ELISA plate and reagents

-

-

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the cells in a 96-well plate and pre-incubate with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-30 minutes).

-

Fix and permeabilize the cells according to standard protocols.

-

Stain the cells with the anti-pSLP-76 antibody.

-

Analyze the samples by flow cytometry to quantify the mean fluorescence intensity (MFI) of pSLP-76 in the T-cell population.

-

Calculate the percent inhibition of pSLP-76 phosphorylation and determine the IC50 value.

-

T-Cell Proliferation and Cytokine Release Assay

This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell activity.

-

Principle: The proliferation of stimulated T-cells and the secretion of key cytokines (IL-2, IFN-γ) into the culture supernatant are measured in the presence of an HPK1 inhibitor.

-

Materials:

-

Human PBMCs

-

Cell culture medium

-

TCR stimulants (anti-CD3/anti-CD28)

-

Test compound

-

Proliferation dye (e.g., CFSE) or reagent for measuring proliferation (e.g., BrdU)

-

ELISA or multiplex bead array kits for cytokine quantification

-

-

Procedure:

-

Isolate and plate PBMCs as described above.

-

For proliferation, label the cells with a proliferation dye like CFSE before stimulation.

-

Add serial dilutions of the test compound to the wells.

-

Stimulate the cells with anti-CD3/anti-CD28.

-

Incubate the cells for 48-72 hours.

-

For proliferation analysis, harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.

-

For cytokine analysis, collect the culture supernatant and measure the concentration of IL-2 and IFN-γ using ELISA or a multiplex bead array.

-

Determine the EC50 values for the enhancement of proliferation and cytokine release.

-

In Vivo Syngeneic Mouse Model for Anti-Tumor Efficacy

This protocol outlines a general procedure to evaluate the in vivo anti-tumor activity of an HPK1 inhibitor.

-

Principle: A murine cancer cell line is implanted into immunocompetent mice of the same genetic background. The effect of the HPK1 inhibitor on tumor growth, alone or in combination with other immunotherapies, is then assessed.

-

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Murine tumor cell line (e.g., MC38, CT26)

-

Test compound formulated for oral or intraperitoneal administration

-

Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant a known number of tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, test compound alone, checkpoint inhibitor alone, combination).

-

Administer the treatments according to the desired schedule and route.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Optionally, tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration and activation.

-

Visualizations

Experimental Workflow Diagram

Caption: General Experimental Workflow for HPK1 Inhibitor Characterization.

Conclusion

HPK1 is a compelling, druggable target in the field of immuno-oncology. The inhibition of its kinase activity presents a promising strategy to enhance T-cell-mediated anti-tumor immunity. Preclinical data for a range of HPK1 inhibitors demonstrate their potential to activate the immune system and synergize with existing cancer immunotherapies. While specific data on Hpk1-IN-4 remains elusive in the public domain, the broader class of HPK1 inhibitors holds significant promise for the development of novel cancer treatments. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of targeting this key intracellular immune checkpoint.

References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]

- 2. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPK1 Kinase Enzyme System Application Note [worldwide.promega.com]

- 5. doaj.org [doaj.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 9. biofeng.com [biofeng.com]

- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nimbustx.com [nimbustx.com]

Hpk1-IN-4: A Technical Guide for Preclinical Cancer Immunotherapy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function, making it a promising target for cancer immunotherapy.[1] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[2][3][4] Pharmacological inhibition of HPK1 is a compelling strategy to enhance T-cell activation and proliferation, potentially overcoming tumor-induced immunosuppression and improving the efficacy of existing immunotherapies, such as checkpoint inhibitors.[2] This technical guide provides an in-depth overview of a representative HPK1 inhibitor, referred to here as Hpk1-IN-4, for preclinical cancer immunotherapy studies, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376 (S376).[4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the ubiquitination and subsequent proteasomal degradation of SLP-76.[5] The destabilization of the TCR signaling complex ultimately attenuates downstream signaling cascades, including the Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK) pathways, leading to reduced T-cell activation and cytokine production.[5] HPK1 inhibitors work by blocking the kinase activity of HPK1, preventing the phosphorylation of its downstream targets and thus disrupting this negative feedback loop.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for representative HPK1 inhibitors from preclinical studies.

Table 1: In Vitro Activity of Hpk1-IN-4

| Assay Type | Metric | Value | Reference Compound(s) |

| Biochemical Assay | IC50 | 0.9 nM (@1mM ATP) | SWA1211[6] |

| Human T-cell Activation | EC50 | 9 nM | SWA1211[6] |

| Jurkat Cell IL-2 Production | EC50 | ~200 nM | Compound 2[5] |

| HPK1 Inhibition | IC50 | 29.0 nM | Compound 10n[1] |

| SLP-76 Phosphorylation Inhibition | Concentration | 0.1 µM | Compound 10n[1] |

Table 2: In Vivo Anti-Tumor Efficacy of Hpk1-IN-4 (Syngeneic Mouse Models)

| Tumor Model | Treatment | Outcome | Reference Compound(s) |

| Hepa1-6, EMT6 | Single Agent | Tumor Shrinkage | SWA1211[6] |

| 1956 Sarcoma, MC38 | Combination with anti-PD-1 | Improved Immune Response & Superb Antitumor Efficacy | CompK[7] |

| MCA205, MC38, EMT-6 | Single Agent | Reduction in Tumor Growth | BLU2069, BLU6348[8] |

| MCA205, MC38, EMT-6 | Combination with anti-PD-L1 | Enhanced Reduction in Tumor Growth | BLU2069, BLU6348[8] |

| Renal Cell Carcinoma, Lung Cancer | Monotherapy & Combination with anti-VEGFR | Delayed Tumor Growth | RAPT Therapeutics inhibitor[9] |

Signaling Pathway and Experimental Workflow

Hpk1 Signaling Pathway in T-Cell Regulation

Caption: Hpk1 signaling cascade in T-cells and the inhibitory action of Hpk1-IN-4.

Preclinical Evaluation Workflow for Hpk1-IN-4

Caption: A typical workflow for the preclinical assessment of Hpk1-IN-4.

Detailed Experimental Protocols

In Vitro HPK1 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hpk1-IN-4 against HPK1.

-

Materials: Recombinant human HPK1 enzyme, ATP, substrate peptide (e.g., myelin basic protein), kinase buffer, Hpk1-IN-4, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of Hpk1-IN-4 in DMSO.

-

In a 384-well plate, add the HPK1 enzyme, substrate peptide, and Hpk1-IN-4 to the kinase buffer.

-

Initiate the kinase reaction by adding a final concentration of ATP (e.g., 1 mM).[6]

-

Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

-

T-Cell Activation and Cytokine Production Assay

-

Objective: To measure the effect of Hpk1-IN-4 on T-cell activation by quantifying cytokine production (e.g., IL-2, IFN-γ).

-

Materials: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells, RPMI-1640 medium, fetal bovine serum (FBS), anti-CD3/CD28 antibodies, Hpk1-IN-4, and an ELISA or CBA kit for cytokine detection.

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody and varying concentrations of Hpk1-IN-4 to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

-

Collect the supernatant and measure the concentration of IL-2 and IFN-γ using an ELISA or Cytometric Bead Array (CBA) kit.

-

Determine the EC50 value, the concentration of Hpk1-IN-4 that induces a half-maximal increase in cytokine production.[5]

-

Western Blot Analysis of HPK1 Signaling

-

Objective: To assess the inhibition of HPK1 downstream signaling by measuring the phosphorylation of SLP-76 and ERK.

-

Materials: Jurkat T-cells or primary T-cells, RPMI-1640 medium, anti-CD3 antibody (e.g., OKT3), Hpk1-IN-4, lysis buffer, primary antibodies (anti-p-SLP-76, anti-p-ERK, anti-total SLP-76, anti-total ERK, anti-GAPDH), and secondary antibodies.

-

Procedure:

-

Pre-treat Jurkat cells with different concentrations of Hpk1-IN-4 for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-CD3 antibody for a short period (e.g., 5-15 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total SLP-76 and ERK.

-

Use a loading control like GAPDH to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

In Vivo Syngeneic Mouse Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of Hpk1-IN-4 alone and in combination with other immunotherapies.

-

Materials: Immunocompetent mice (e.g., C57BL/6 or BALB/c), syngeneic tumor cell lines (e.g., MC38, CT26), Hpk1-IN-4 formulation for oral or IP administration, and checkpoint inhibitors (e.g., anti-PD-1 antibody).

-

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, Hpk1-IN-4, anti-PD-1, combination).

-

Administer Hpk1-IN-4 daily by oral gavage and the checkpoint inhibitor intraperitoneally according to a predetermined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, harvest tumors and spleens for immune cell profiling by flow cytometry to analyze the frequency and activation status of tumor-infiltrating lymphocytes (TILs), such as CD8+ T-cells and regulatory T-cells (Tregs).[8]

-

Conclusion

The pharmacological inhibition of HPK1 represents a promising strategy in cancer immunotherapy. The preclinical data for HPK1 inhibitors like Hpk1-IN-4 demonstrate their potential to enhance T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with checkpoint blockade.[3][10] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this important class of immuno-oncology agents. Further research will be crucial to fully elucidate the therapeutic potential of HPK1 inhibitors and to identify patient populations most likely to benefit from this novel treatment approach.

References

- 1. researchgate.net [researchgate.net]

- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. investors.rapt.com [investors.rapt.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Downstream Targets of HPK1 Affected by Hpk1-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular targets of Hematopoietic Progenitor Kinase 1 (HPK1) that are modulated by the specific inhibitor, Hpk1-IN-4, and similar small molecule inhibitors. The document details the signaling pathways involved, presents quantitative data from relevant studies, and outlines the experimental protocols necessary to investigate these interactions.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[2][3][4] This inhibitory role makes HPK1 an attractive therapeutic target in immuno-oncology, as its inhibition can enhance anti-tumor immune responses.[5][6]

Hpk1-IN-4 is a representative small molecule inhibitor designed to block the kinase activity of HPK1. By doing so, it prevents the phosphorylation of HPK1's downstream substrates, effectively "releasing the brakes" on T-cell activation.[2][7] This guide will explore the molecular consequences of this inhibition.

The HPK1 Signaling Pathway and Mechanism of Inhibition

Upon TCR engagement, HPK1 is recruited to the TCR signalosome, a multi-protein complex, where it becomes activated.[1][8] The primary and most well-characterized downstream target of activated HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][9]

HPK1 directly phosphorylates SLP-76 at serine 376 (S376).[1][8] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding, leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4][10] The degradation of SLP-76, a crucial adaptor protein, destabilizes the TCR signaling complex and attenuates downstream signaling cascades.[1][9]

Hpk1-IN-4 and similar inhibitors function by binding to the ATP-binding pocket of HPK1, preventing it from catalyzing the phosphorylation of SLP-76. This action preserves the integrity of the SLP-76-mediated signaling complex, leading to sustained and enhanced T-cell activation.[2][7]

Downstream Effects of HPK1 Inhibition

The inhibition of HPK1 by Hpk1-IN-4 leads to a cascade of downstream effects, ultimately augmenting the T-cell immune response.

A. Direct Target Modulation:

-

pSLP-76 (S376): The most immediate effect is a potent, concentration-dependent reduction in the phosphorylation of SLP-76 at serine 376.[11][12] This prevents the degradation of SLP-76 and stabilizes the TCR signaling complex.[1][9]

B. Enhancement of Downstream Signaling:

-

pPLCγ1 and pERK1/2: With SLP-76 stabilized, signaling to downstream molecules is enhanced. This results in increased phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK1/2).[1][3]

C. Cellular and Functional Outcomes:

-

Cytokine Production: Enhanced ERK activation leads to increased transcription of key pro-inflammatory cytokines.[1] Treatment with HPK1 inhibitors significantly boosts the secretion of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[5][12]

-

T-Cell Activation and Proliferation: The overall increase in TCR signaling strength promotes T-cell activation, evidenced by the upregulation of surface markers like CD69 and CD25, and enhances T-cell proliferation.[3][12]

-

Reversal of Immunosuppression: HPK1 is also implicated in pathways activated by immunosuppressive molecules in the tumor microenvironment, such as Prostaglandin E2 (PGE2) and adenosine.[5] Pharmacological inhibition of HPK1 can reverse the suppressive effects of these molecules on T-cells.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of HPK1 inhibitors from various studies. While data for "Hpk1-IN-4" is not specifically detailed in the provided results, the data for analogous potent, selective small molecule HPK1 inhibitors (referred to as "Compound 1", "Compound 2", etc.) are presented as representative of the class.

Table 1: Inhibition of HPK1 Activity and Downstream Signaling

| Parameter | Cell Type | Inhibitor | IC₅₀ / EC₅₀ | Effect | Source |

| pSLP-76 (S376) Inhibition | Jurkat Cells | Compound 1, 2, 3 | <10 nM (IC₅₀) | Potent reduction in TCR-induced phosphorylation | [1] |

| pSLP-76 (S376) Inhibition | Human CD4+ T Cells | Compound 2 | 11.47 nM (EC₅₀) | Concentration-dependent reduction | [1] |

| pSLP-76 (S376) Inhibition | Human CD8+ T Cells | Compound 2 | 26.03 nM (EC₅₀) | Concentration-dependent reduction | [1] |

| IL-2 Production | Jurkat Cells | Compound 2 | ~200 nM (EC₅₀) | Enhanced IL-2 secretion | [1] |

Table 2: Effect of HPK1 Inhibition on T-Cell Effector Functions

| Parameter | Cell Type/System | Inhibitor Concentration | % Increase / Fold Change | Source |

| IL-2 Secretion | Human CD8+ T Cells | 1 µM | Correlates with pSLP-76 inhibition | [11] |

| IFN-γ Secretion | Human CD8+ T Cells | 1 µM | Significant increase across donors | [11] |

| pERK1/2+ Cells | Human CD8+ T Cells | 1 µM | Increased percentage of positive cells | [11] |

| IFN-γ Production (with PGE₂) | Human CD8+ T Cells | Not specified | Full reversal of PGE₂-mediated suppression | [5] |

| IFN-γ Production (with NECA) | Human CD8+ T Cells | Not specified | Full reversal of adenosine-mediated suppression | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPK1 inhibition. Below are protocols for key experiments.

A. HPK1 Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HPK1.

-

Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[13][14]

-

Protocol:

-

Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (e.g., Hpk1-IN-4) at various concentrations (in DMSO).

-

Enzyme Addition: Add 2 µl of purified recombinant HPK1 enzyme.

-

Substrate Mix: Add 2 µl of a mix containing the kinase substrate (e.g., Myelin Basic Protein) and ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Measurement: Read luminescence using a plate reader. The signal reduction in the presence of the inhibitor is used to calculate IC₅₀ values.[14]

-

B. Cellular pSLP-76 (S376) Phosphorylation Assay

This assay measures HPK1 target engagement within intact cells.

-

Principle: T-cells (e.g., Jurkat or primary human PBMCs) are stimulated to activate the TCR pathway. The level of phosphorylated SLP-76 at Ser376 is then quantified by flow cytometry or sandwich ELISA as a direct readout of intracellular HPK1 activity.[15]

-

Protocol (Flow Cytometry):

-

Cell Treatment: Pre-incubate human PBMCs or Jurkat cells with Hpk1-IN-4 at various concentrations for 1-24 hours.

-

Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

-

Fixation & Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize with a methanol or saponin-based buffer to allow antibody access to intracellular targets.

-

Staining: Stain the cells with a fluorescently-conjugated antibody specific for pSLP-76 (S376). Co-stain for cell surface markers (e.g., CD4, CD8) to identify specific T-cell subsets.

-

Data Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the pSLP-76 signal within the gated T-cell populations.[12]

-

C. T-Cell Cytokine Production Assay

This assay quantifies the functional consequence of HPK1 inhibition on T-cell effector function.

-

Principle: T-cells are treated with an HPK1 inhibitor and stimulated. The concentration of secreted cytokines in the culture supernatant is then measured.

-

Protocol:

-

Cell Culture: Plate human PBMCs in a 96-well plate. Treat with Hpk1-IN-4 for 24 hours.

-

Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies or a co-culture with engineered antigen-presenting cells for an additional 24-48 hours.[1]

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

Quantification: Measure the concentration of IL-2, IFN-γ, and other cytokines in the supernatant using a Cytokine Bead Array (CBA) kit and flow cytometry, or by using standard ELISA kits.[12]

-

Conclusion

Hpk1-IN-4 and related small molecule inhibitors effectively block the kinase activity of HPK1, a key negative regulator of T-cell signaling. The primary downstream consequence is the prevention of SLP-76 phosphorylation at S376, which stabilizes the TCR signalosome. This leads to enhanced downstream signaling through PLCγ1 and ERK, culminating in increased T-cell activation, robust pro-inflammatory cytokine production, and a reversal of immunosuppressive signals. These findings underscore the therapeutic potential of HPK1 inhibition in immuno-oncology and provide a clear molecular basis for their mechanism of action. The protocols and data presented herein serve as a technical resource for researchers dedicated to the development and characterization of novel HPK1-targeted immunotherapies.

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arcusbio.com [arcusbio.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. HPK1 Kinase Enzyme System Application Note [promega.jp]

- 14. biofeng.com [biofeng.com]

- 15. reactionbiology.com [reactionbiology.com]

Understanding the Kinase Activity of HPK1 in Tumor Immunity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function and a promising therapeutic target in immuno-oncology. Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the signaling cascades initiated by T-cell and B-cell receptors, and modulating the function of dendritic cells. Inhibition of HPK1's kinase activity has been shown to unleash a potent anti-tumor immune response by enhancing T-cell activation, proliferation, and cytokine production, while also rendering them resistant to the immunosuppressive tumor microenvironment. This guide provides a comprehensive overview of the kinase activity of HPK1 in tumor immunity, detailing its signaling pathways, the quantitative effects of its inhibition, and methodologies for its study.

The Central Role of HPK1 as an Immune Checkpoint

HPK1 is a serine/threonine kinase that functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling. This intrinsic braking mechanism is essential for maintaining immune homeostasis and preventing excessive immune responses. However, in the context of cancer, this regulatory function can be co-opted by tumors to evade immune destruction. By dampening T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate malignant cells. The kinase activity of HPK1 is critical for its immunosuppressive functions. Studies using kinase-dead (KD) HPK1 knock-in mice have demonstrated that the inactivation of its catalytic domain is sufficient to elicit robust anti-tumor immune responses, highlighting the therapeutic potential of small molecule kinase inhibitors.

HPK1's regulatory role extends beyond T-cells, influencing B-cells and dendritic cells (DCs). In DCs, loss of HPK1 function leads to enhanced maturation, increased expression of co-stimulatory molecules, and superior antigen presentation capabilities, further amplifying the anti-tumor immune response.

The HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a complex signaling cascade is initiated. HPK1 is recruited to this signaling complex by adaptor proteins. Once recruited, HPK1 undergoes autophosphorylation and transphosphorylation, leading to its full kinase activation. The primary and most well-characterized substrate of activated HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

HPK1 phosphorylates SLP-76 at a specific serine residue, Ser376. This phosphorylation event creates a binding site for 14-3-3 proteins, which act as negative regulators. The binding of 14-3-3 to phospho-SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 destabilizes the TCR signaling complex, effectively terminating the downstream signaling cascade. This includes the attenuation of key signaling molecules such as Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK). The net result is a dampening of T-cell activation, proliferation, and cytokine production.

Hpk1-IN-4: A Technical Guide to Reprogramming the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-4, and its role in modulating the tumor microenvironment (TME). By functioning as a critical intracellular immune checkpoint, HPK1 represents a promising therapeutic target in immuno-oncology. This document details the mechanism of action, impact on key immune cells, preclinical efficacy, and relevant experimental protocols associated with HPK1 inhibition.

Introduction to HPK1 and Hpk1-IN-4

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor signaling, effectively acting as a brake on the adaptive immune response.[2][3] In the context of cancer, this braking mechanism can be exploited by tumors to evade immune surveillance.[2] Pharmacological inhibition of HPK1 kinase activity has been shown to enhance T-cell activation, improve anti-tumor immunity, and suppress tumor growth in preclinical models.[1][4]

Hpk1-IN-4 is a potent HPK1 inhibitor with a reported IC50 of 0.061 nM, making it a valuable tool for preclinical immunotherapy research.[5][6][7] Its high potency and specificity allow for precise investigation into the downstream effects of HPK1 inhibition on the anti-tumor immune response.

Mechanism of Action: Unleashing T-Cell Signaling

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and activated.[1] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[2][3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, triggering the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] The degradation of this key adaptor protein destabilizes the TCR signaling complex, attenuating downstream pathways involving Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), ultimately dampening T-cell activation and proliferation.[1][8]

Hpk1-IN-4, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action protects SLP-76 from degradation, leading to sustained and amplified TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][2]

Impact on Key Immune Cells in the Tumor Microenvironment

The inhibition of HPK1 by compounds like Hpk1-IN-4 has a profound impact on the cellular components of the TME, primarily by reinvigorating anti-tumor immunity.

T-Lymphocyte Activation and Function

Pharmacological inhibition of HPK1 robustly enhances the function of both CD4+ and CD8+ T-cells. This is characterized by increased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and augmented expression of activation markers.[9][10] By preventing the degradation of SLP-76, HPK1 inhibitors lower the threshold for T-cell activation, enabling a more potent response to tumor antigens.[8]

Table 1: Quantitative Effects of HPK1 Inhibition on T-Cells (Note: Data is compiled from studies of various potent HPK1 inhibitors, including Hpk1-IN-4, to represent the class effect.)

| Compound / Condition | Cell Type | Assay | Result | Citation |

| Hpk1-IN-4 | N/A | Biochemical Kinase Assay | IC50 = 0.061 nM | [5][6] |

| HPK1 Inhibitor (Cmpd 2) | Human CD4+ T-Cells | HPK1 Degradation | EC50 = 11.47 nM | [1] |

| HPK1 Inhibitor (Cmpd 2) | Human CD8+ T-Cells | HPK1 Degradation | EC50 = 26.03 nM | [1] |

| HPK1 Inhibitor (1 µM) | Human CD8+ T-Cells | IL-2 Secretion | Significant increase vs. control | [9] |

| HPK1 Inhibitor (1 µM) | Human CD8+ T-Cells | IFN-γ Secretion | Significant increase vs. control | [9] |

| KHK-6 | N/A | Biochemical Kinase Assay | IC50 = 20 nM | [3] |

| HPK1 Inhibitor | Jurkat Cells | IL-2 Production | EC50 ≈ 200 nM | [1] |

Dendritic Cell (DC) Maturation

HPK1 also acts as a negative regulator of dendritic cell activation.[8] Genetic knockout or pharmacological inhibition of HPK1 in DCs leads to higher expression of co-stimulatory molecules (CD80, CD86) and increased production of pro-inflammatory cytokines like IL-12 and TNF-α upon maturation.[11][12] This enhanced maturation and antigen-presenting capacity allows DCs to more effectively prime naive T-cells, initiating a more powerful anti-tumor response.[8][11]

Table 2: Quantitative Effects of HPK1 Inhibition on Dendritic Cells

| Condition | Cell Type | Assay | Result | Citation |

| HPK1 Knockout | Mouse BMDCs | IL-12 Production | Increased vs. Wild-Type | [12] |

| HPK1 Knockout | Mouse BMDCs | CD80/CD86 Expression | Higher levels vs. Wild-Type | [12] |

| HPK1 Inhibitor (CompK) | Human Whole Blood | TNF-α+ DCs | Augmented population | [8] |

Overcoming Immunosuppression in the TME

The tumor microenvironment is often characterized by immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine, which dampen T-cell activity.[9][10] Studies have shown that T-cells lacking HPK1 or treated with an HPK1 inhibitor are resistant to the suppressive effects of PGE2 and adenosine.[10] This suggests that inhibitors like Hpk1-IN-4 can restore T-cell function even in the hostile, suppressive conditions of the TME.

Preclinical In Vivo Efficacy

In syngeneic mouse tumor models, which utilize immunocompetent mice, oral administration of HPK1 inhibitors has demonstrated robust anti-tumor activity both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[13][14] This efficacy is often correlated with an increase in activated, tumor-infiltrating CD8+ T-cells.[12]

Table 3: Representative In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

| Model | Treatment | Result | Citation |

| 1956 Sarcoma / MC38 | CompK + anti-PD-1 | Superb antitumor efficacy and improved immune responses | [14] |

| CT26 Syngeneic Model | HPK1 Inhibitor (30mg/kg) | 42% Tumor Growth Inhibition (TGI) | [15] |

| CT26 Syngeneic Model | Anti-PD-1 | 36% TGI | [15] |

| CT26 Syngeneic Model | HPK1 Inhibitor + Anti-PD-1 | 95% TGI | [15] |

Key Experimental Protocols

In Vitro Human T-Cell Activation Assay

This protocol is designed to assess the effect of an HPK1 inhibitor on T-cell cytokine production.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ and CD8+ T-cells using magnetic-activated cell sorting (MACS) with negative selection kits.

-

Plating and Stimulation: Plate purified T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) to provide TCR stimulation.

-

Compound Treatment: Pre-treat cells with a dose range of Hpk1-IN-4 or vehicle control (e.g., DMSO) for 24 hours.[1]

-

Co-stimulation: Add soluble anti-CD28 antibody (1-2 µg/mL) to provide co-stimulation.[10]

-

Incubation: Incubate cells for 24 to 72 hours at 37°C, 5% CO2.[10]

-

Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.

-

Cytokine Analysis: Quantify IL-2 and IFN-γ levels in the supernatant using a Cytokine Bead Array (CBA) kit and flow cytometry, or by ELISA.[9]

Western Blot for SLP-76 Phosphorylation

This protocol measures direct target engagement by assessing the phosphorylation of HPK1's immediate substrate, SLP-76.

-

Cell Culture and Treatment: Culture Jurkat T-cells or primary T-cells and pre-treat with Hpk1-IN-4 or vehicle for 24 hours.[1]

-

TCR Stimulation: Stimulate the cells with anti-CD3 antibody (e.g., OKT3) for 5-10 minutes.

-

Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Syngeneic Mouse Model Efficacy Study

This protocol outlines a study to evaluate the anti-tumor efficacy of Hpk1-IN-4 in an immunocompetent mouse model.[15]

-

Model Selection: Use a standard syngeneic mouse strain, such as C57BL/6 or BALB/c, and a compatible tumor cell line (e.g., MC38 or CT26, respectively).[15]

-

Tumor Implantation: Subcutaneously inject 0.5-1.0 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment cohorts (e.g., Vehicle, Hpk1-IN-4, anti-PD-1, Combination).

-

Dosing: Administer Hpk1-IN-4 orally (p.o.) daily or twice daily. Administer anti-PD-1 antibody intraperitoneally (i.p.) twice a week.[15]

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week.

-

Endpoint and Analysis: At the study endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity), euthanize the animals. Calculate Tumor Growth Inhibition (TGI) for each group. Tumors and spleens can be harvested for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Conclusion

Hpk1-IN-4 and other potent HPK1 inhibitors represent a compelling strategy in cancer immunotherapy. By targeting a key intracellular negative regulator of T-cell signaling, these agents can enhance T-cell and dendritic cell function, overcome immunosuppressive signals within the tumor microenvironment, and promote robust anti-tumor immunity. The strong preclinical data, showing both monotherapy and synergistic combination efficacy with checkpoint inhibitors, provides a solid rationale for the continued development of HPK1 inhibitors as a novel class of immuno-oncology therapeutics. This guide provides the foundational technical understanding for researchers to explore and advance this promising therapeutic approach.

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. xcessbio.com [xcessbio.com]

- 7. HPK1-IN-4|Cas# 2739844-28-9 [glpbio.cn]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. arcusbio.com [arcusbio.com]

- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. app.scientifiq.ai [app.scientifiq.ai]

- 12. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 13. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]

The Rationale for Targeting HPK1 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a compelling immuno-oncology target for the treatment of solid tumors. HPK1 functions as a critical negative regulator of anti-tumor immunity by dampening the signaling pathways in key immune effector cells, including T cells, B cells, and dendritic cells (DCs). Tumors can exploit this regulatory mechanism to evade immune surveillance. Inhibition of HPK1 kinase activity has been shown to unleash a potent and durable anti-tumor immune response, making it an attractive therapeutic strategy, both as a monotherapy and in combination with existing immunotherapies such as checkpoint inhibitors. This guide provides an in-depth overview of the rationale for targeting HPK1, detailing its role in immune suppression, the mechanism of action of HPK1 inhibitors, and a summary of preclinical and clinical findings.

HPK1: A Key Negative Regulator of Anti-Tumor Immunity

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a central node in the regulation of immune cell activation.[1][2] Its expression is largely restricted to the hematopoietic lineage, minimizing the potential for on-target toxicities in non-immune tissues.[3] Genetic studies involving HPK1 knockout (KO) or kinase-dead (KD) mice have provided a strong rationale for its therapeutic targeting, demonstrating enhanced T-cell signaling, increased cytokine production, and significant in vivo tumor growth inhibition.[4][5][6]

Role in T Cell Suppression

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream signaling molecules, leading to an attenuation of T-cell activation and proliferation.[1] A key substrate of HPK1 is the linker for activation of T cells (LAT) associated protein SLP-76.[7][8] HPK1-mediated phosphorylation of SLP-76 at Serine 376 creates a binding site for 14-3-3 proteins, which ultimately leads to the ubiquitination and degradation of SLP-76, thereby dismantling the TCR signaling complex and dampening the immune response.[8] Inhibition of HPK1 prevents this negative feedback loop, resulting in sustained T-cell activation, increased proliferation, and enhanced effector functions.[1]

Impact on Dendritic Cells and B Cells

HPK1 also acts as a negative regulator in dendritic cells (DCs), which are critical for initiating anti-tumor immune responses through antigen presentation.[9][10] HPK1-deficient DCs exhibit a more mature phenotype with higher expression of co-stimulatory molecules (CD80, CD86) and produce more pro-inflammatory cytokines like IL-12.[9][11] This enhanced DC function leads to more potent T-cell priming and a stronger anti-tumor response.[3][9] In B cells, HPK1 negatively regulates B-cell receptor (BCR) signaling by targeting the adaptor protein BLNK, a homolog of SLP-76.[12][13]

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors are small molecules that block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets.[1] This action disrupts the negative feedback loop that suppresses T-cell activation, leading to a more robust and sustained anti-tumor immune response.[1] By inhibiting HPK1, these agents can:

-

Enhance T-cell activation and proliferation: Leading to a larger pool of tumor-reactive T cells.

-

Increase cytokine production: Promoting a pro-inflammatory tumor microenvironment.

-

Improve dendritic cell function: Enhancing antigen presentation and T-cell priming.

-

Potentiate the effects of checkpoint inhibitors: By increasing PD-1 expression on T cells, HPK1 inhibition may "prime" them to be more responsive to anti-PD-1/PD-L1 therapies.[14]

Preclinical and Clinical Evidence

Preclinical Data

A substantial body of preclinical evidence supports the development of HPK1 inhibitors. In various syngeneic mouse tumor models, both genetic inactivation and pharmacological inhibition of HPK1 have demonstrated significant anti-tumor efficacy.

| Model | Intervention | Key Findings | Reference |

| MC38 Colon Adenocarcinoma | Small molecule HPK1 inhibitor | Tumor growth inhibition, enhanced in combination with anti-PD-L1. | [13] |

| CT26 Colon Carcinoma | Small molecule HPK1 inhibitor | Strong tumor growth inhibition as a single agent. | [15] |

| 1956 Sarcoma | HPK1 kinase-dead mice | Effective control of tumor growth. | [16] |

| Lewis Lung Carcinoma | HPK1-/- bone marrow-derived DCs | More efficient elimination of established tumors. | [9] |

| GL261 Glioma | HPK1 kinase-dead mice | Enhanced anti-tumor immunity. | [17] |

Clinical Development

Several HPK1 inhibitors are currently in early-phase clinical trials for advanced solid tumors, both as monotherapy and in combination with checkpoint inhibitors.[1][14]

| Compound | Developer | Phase | Indication | Key Findings (if available) | Reference |

| GRC 54276 | Glenmark Pharmaceuticals | Phase 1/2 | Advanced solid tumors and lymphomas | Well-tolerated, showed anti-tumor activity as monotherapy. | [18] |

| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | Advanced solid malignancies | Being evaluated as monotherapy and in combination with pembrolizumab. | [19] |

| NDI-101150 | Nimbus Therapeutics | Phase 1/2 | Advanced solid tumors | Early efficacy signals observed, including a complete response at the lowest dose. | [14] |

| BGB-15025 | BeiGene | Phase 1 | Advanced solid tumors | Evaluated as monotherapy and in combination with tislelizumab. | [19] |

| PRJ1-3024 | Zhuhai Yufan Biotechnologies | Phase 1 | Relapsed or refractory solid tumors | Safety and initial effectiveness being assessed. | [19] |

Early clinical data for the combination of BGB-15025 with tislelizumab showed an objective response rate of 18.4% in patients with solid tumors, whereas no responses were observed with monotherapy, highlighting the potential for synergistic effects with checkpoint inhibitors.[14]

Experimental Protocols

In Vitro HPK1 Kinase Assay

Objective: To determine the potency of a compound in inhibiting HPK1 kinase activity.

Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[20]

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer.[20][21]

-

Inhibitor Addition: The test compound, serially diluted to various concentrations, is added to the reaction mixture.[21]

-

Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for ATP consumption by the kinase.[20]

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.[20]

-

Data Analysis: The luminescence is measured, and the signal intensity, which is proportional to the amount of ADP produced, is used to calculate the percent inhibition of HPK1 activity at each compound concentration. The IC50 value is then determined from the dose-response curve.[20]

Cellular Phospho-SLP-76 Assay

Objective: To assess the ability of a compound to inhibit HPK1 in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Methodology:

-

Cell Line: Jurkat cells, a human T-cell leukemia line that endogenously expresses HPK1, are commonly used.[22]

-

Cell Stimulation: Cells are pre-incubated with the test compound at various concentrations and then stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[22]

-

Cell Lysis and Quantification: After stimulation, cells are lysed, and the level of phosphorylated SLP-76 (at Ser376) is quantified using methods such as a sandwich ELISA with a specific capture antibody for SLP-76 and a detection antibody for phospho-SLP-76 (Ser376).[22]

-

Data Analysis: The reduction in phospho-SLP-76 levels in the presence of the inhibitor is measured to determine the compound's cellular potency (IC50).

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent animal model.

Methodology:

-

Tumor Implantation: A known number of tumor cells (e.g., MC38 or CT26) are subcutaneously implanted into syngeneic mice (e.g., C57BL/6 or BALB/c, respectively).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed with the HPK1 inhibitor (e.g., via oral gavage) or a vehicle control, either as a monotherapy or in combination with other agents like anti-PD-1 antibodies.[15]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Pharmacodynamic markers, such as pSLP-76 levels in splenocytes, can also be assessed to confirm target engagement in vivo.[23]

Conclusion

Targeting HPK1 represents a promising and novel approach in immuno-oncology. As a key negative regulator of T-cell, B-cell, and dendritic cell function, its inhibition has the potential to overcome immune suppression within the tumor microenvironment and enhance the efficacy of existing cancer immunotherapies. The strong preclinical rationale, coupled with the growing number of HPK1 inhibitors advancing through clinical trials, underscores the significant therapeutic potential of this strategy for patients with solid tumors. Further research and clinical development will be crucial to fully elucidate the role of HPK1 inhibitors in the evolving landscape of cancer treatment.

References

- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 9. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. PB2258: PHASE 1 FIRST IN HUMAN STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND EFFICACY OF GRC54276, A NOVEL HPK1 THRONINE-KINASE INHIBITOR, IN ADVANCED SOLID TUMOURS AND LYMPHOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. onclive.com [onclive.com]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 18. cancernetwork.com [cancernetwork.com]

- 19. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 20. biofeng.com [biofeng.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Hpk1-IN-4: A Technical Guide to its Role in Modulating Adaptive Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of adaptive immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[3][4] Its inhibition has been shown to enhance T cell activation, cytokine production, and anti-tumor immunity, making it a promising target for cancer immunotherapy.[5][6] This technical guide focuses on Hpk1-IN-4, a potent and selective inhibitor of HPK1, and its role in modulating adaptive immune responses.

Hpk1-IN-4 is a diaminopyrimidine carboxamide-based small molecule inhibitor of HPK1 with a high degree of potency.[7] This guide will provide an in-depth overview of the mechanism of action of Hpk1-IN-4, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Core Mechanism of Action

Upon TCR engagement, HPK1 is recruited to the TCR signaling complex and becomes activated.[8][9] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76).[9] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signalosome and subsequent ubiquitination and proteasomal degradation of SLP-76.[9] This cascade of events ultimately attenuates downstream TCR signaling, leading to reduced T cell activation and cytokine production.[9]

Hpk1-IN-4, as a competitive inhibitor of the HPK1 kinase domain, blocks the phosphorylation of SLP-76.[7] By preventing this key negative regulatory step, Hpk1-IN-4 allows for sustained TCR signaling, resulting in enhanced T cell activation, proliferation, and effector functions, including the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][10]

Quantitative Data Presentation

The following tables summarize the available quantitative data for Hpk1-IN-4 and a structurally related compound, highlighting their potency and cellular activity.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Hpk1-IN-4 (Compound 22) | HPK1 | Biochemical | 0.061 | [7] |

| Compound from Toure, M. et al. | HPK1 | Biochemical | 0.2 | [11] |

| Compound | Cell Line/System | Assay | EC50/IC50 (nM) | Reference |

| Compound from Toure, M. et al. | Jurkat cells | pSLP-76(S376) inhibition | 3 | [11] |

| Compound from Toure, M. et al. | Primary T-cells | IL-2 production | 1.5 | [11] |

Note: Specific EC50 values for Hpk1-IN-4 on cytokine production (IL-2, IFN-γ, TNF-α) and T-cell proliferation are not publicly available in the reviewed literature. The provided data for the related compound from Toure, M. et al. offers a comparative reference for the expected potency of this class of inhibitors.

Signaling Pathway and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

Caption: HPK1 signaling cascade in T-cell activation and its inhibition by Hpk1-IN-4.

Experimental Workflow for Assessing Hpk1-IN-4 Activity

Caption: Workflow for evaluating Hpk1-IN-4's effect on T-cell signaling and cytokine production.

Experimental Protocols

Western Blot for Phospho-SLP-76 (pSLP-76) in Jurkat Cells

Objective: To determine the effect of Hpk1-IN-4 on the phosphorylation of SLP-76 at Serine 376 in response to TCR stimulation.

Materials:

-

Jurkat T-cells (e.g., Clone E6-1)

-

RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

Hpk1-IN-4

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

ECL substrate

Procedure:

-

Cell Culture and Stimulation:

-

Culture Jurkat T-cells in complete RPMI-1640 medium.

-

Seed cells at a density of 1 x 10^6 cells/mL and incubate overnight.

-

Pre-treat cells with varying concentrations of Hpk1-IN-4 or DMSO (vehicle control) for 1-2 hours.

-

Stimulate cells with plate-bound anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1-2 µg/mL) for 5-15 minutes at 37°C.[12][13]

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pSLP-76 (S376) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal protein loading.

-

Quantify band intensities to determine the relative levels of pSLP-76.

-

IL-2 Production Assay in Jurkat T-cells

Objective: To quantify the effect of Hpk1-IN-4 on IL-2 secretion from stimulated Jurkat T-cells.

Materials:

-

Jurkat T-cells

-

Complete RPMI-1640 medium

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2) or PMA and Ionomycin

-

Hpk1-IN-4

-

Human IL-2 ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Stimulation:

-

Sample Collection:

-

After the incubation period, centrifuge the plate and collect the cell-free supernatant.

-

-

IL-2 Quantification:

-

Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of IL-2 in each sample.

-

Plot the IL-2 concentration against the Hpk1-IN-4 concentration to determine the EC50 value.

-

IFN-γ Secretion Assay in Human PBMCs

Objective: To measure the effect of Hpk1-IN-4 on IFN-γ production by stimulated human Peripheral Blood Mononuclear Cells (PBMCs).